molecular formula C10H14ClNO B2628488 2-(3-chlorophenyl)-2-methoxy-N-methylethanamine CAS No. 1250905-45-3

2-(3-chlorophenyl)-2-methoxy-N-methylethanamine

Cat. No.: B2628488
CAS No.: 1250905-45-3
M. Wt: 199.68
InChI Key: KQQPVRLLINQTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-2-methoxy-N-methylethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a 3-chlorophenyl group, a methoxy group, and a N-methyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-2-methoxy-N-methylethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chlorobenzaldehyde and methoxyamine.

    Formation of Intermediate: The 3-chlorobenzaldehyde is reacted with methoxyamine to form an intermediate imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Methylation: The final step involves the methylation of the amine using methyl iodide in the presence of a base like potassium carbonate to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-2-methoxy-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Azides or thiol derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-2-methoxy-N-methylethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-2-methoxy-N-methylethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-2-methoxyethanamine: Lacks the N-methyl group.

    2-(3-chlorophenyl)-2-methoxy-N-ethylethanamine: Contains an ethyl group instead of a methyl group.

    2-(4-chlorophenyl)-2-methoxy-N-methylethanamine: Chlorine atom is positioned at the 4th position instead of the 3rd.

Uniqueness

2-(3-chlorophenyl)-2-methoxy-N-methylethanamine is unique due to the specific positioning of the chlorine atom and the presence of both methoxy and N-methyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-chlorophenyl)-2-methoxy-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-12-7-10(13-2)8-4-3-5-9(11)6-8/h3-6,10,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQPVRLLINQTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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